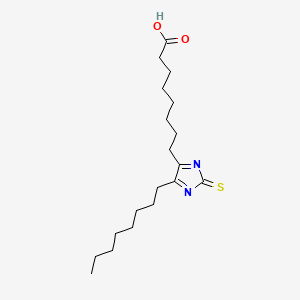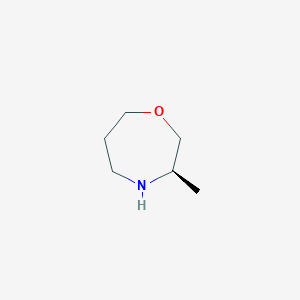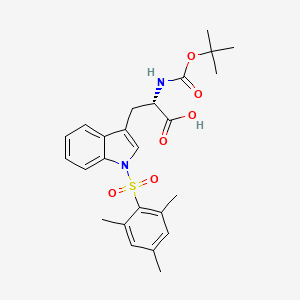![molecular formula C18H18N4O2 B12950334 N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide CAS No. 91362-52-6](/img/structure/B12950334.png)
N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent such as bromoacetaldehyde.
Acetamidation: The final step involves the reaction of the alkylated benzimidazole with 2-acetamidophenyl acetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Acetamidophenyl)-N-(1H-benzimidazol-2-yl)acetamide
- N-(2-Acetamidophenyl)-N-(1H-benzimidazol-1-yl)acetamide
Uniqueness
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential medicinal properties set it apart from similar compounds.
Properties
CAS No. |
91362-52-6 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-[acetyl(1H-benzimidazol-2-ylmethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-12(23)19-16-9-5-6-10-17(16)22(13(2)24)11-18-20-14-7-3-4-8-15(14)21-18/h3-10H,11H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
FWEAMCWRQNLRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N(CC2=NC3=CC=CC=C3N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)


![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)

![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)





